2-Anthracenesulfonic acid, 1-amino-4-[[3-[[(3,6-dichloro-4-pyridazinyl)carbonyl]amino]-2-methyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-
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Overview
Description
2-Anthracenesulfonic acid, 1-amino-4-[[3-[[(3,6-dichloro-4-pyridazinyl)carbonyl]amino]-2-methyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes anthracene, sulfonic acid, and pyridazinyl groups, making it a versatile molecule in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-4-[[3-[[(3,6-dichloro-4-pyridazinyl)carbonyl]amino]-2-methyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of new compounds .
Scientific Research Applications
2-Anthracenesulfonic acid, 1-amino-4-[[3-[[(3,6-dichloro-4-pyridazinyl)carbonyl]amino]-2-methyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[(3,6-dichloro-4-pyridazinyl)carbonyl]amino]-2-methyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[2-methyl-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]amino]-9,10-dioxo-, monosodium salt
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxo-, monosodium salt, nitrated
Uniqueness
What sets 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[(3,6-dichloro-4-pyridazinyl)carbonyl]amino]-2-methyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Properties
CAS No. |
72187-35-0 |
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Molecular Formula |
C26H17Cl2N5O9S2 |
Molecular Weight |
678.5 g/mol |
IUPAC Name |
1-amino-4-[3-[(3,6-dichloropyridazine-4-carbonyl)amino]-2-methyl-5-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C26H17Cl2N5O9S2/c1-10-15(6-11(43(37,38)39)7-16(10)31-26(36)14-8-19(27)32-33-25(14)28)30-17-9-18(44(40,41)42)22(29)21-20(17)23(34)12-4-2-3-5-13(12)24(21)35/h2-9,30H,29H2,1H3,(H,31,36)(H,37,38,39)(H,40,41,42) |
InChI Key |
TZQHPNMMGIEECH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1NC(=O)C2=CC(=NN=C2Cl)Cl)S(=O)(=O)O)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)O |
Origin of Product |
United States |
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